molecular formula C55H79N17O16S2 B14441574 Valyl-aspartyl-8-arginine-vasopressin CAS No. 73303-58-9

Valyl-aspartyl-8-arginine-vasopressin

Cat. No.: B14441574
CAS No.: 73303-58-9
M. Wt: 1298.5 g/mol
InChI Key: VENNWKYCUPKLJJ-GJLVFESPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valyl-aspartyl-8-arginine-vasopressin (CAS: 73303-58-9) is a synthetic analog of arginine vasopressin (AVP), a neurohypophysial hormone critical for regulating osmotic balance, blood pressure, and stress responses . This compound features structural modifications at the N-terminus, including valyl and aspartyl residues, and retains arginine at position 8—a key determinant of receptor specificity . Unlike endogenous AVP, its synthetic derivatives are designed to enhance stability, receptor selectivity, or therapeutic efficacy while minimizing off-target effects .

Properties

CAS No.

73303-58-9

Molecular Formula

C55H79N17O16S2

Molecular Weight

1298.5 g/mol

IUPAC Name

3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-[[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C55H79N17O16S2/c1-27(2)44(59)53(87)69-36(23-43(77)78)50(84)70-37-25-89-90-26-38(54(88)72-19-7-11-39(72)52(86)65-31(10-6-18-62-55(60)61)45(79)63-24-42(58)76)71-49(83)35(22-41(57)75)68-46(80)32(16-17-40(56)74)64-47(81)33(20-28-8-4-3-5-9-28)66-48(82)34(67-51(37)85)21-29-12-14-30(73)15-13-29/h3-5,8-9,12-15,27,31-39,44,73H,6-7,10-11,16-26,59H2,1-2H3,(H2,56,74)(H2,57,75)(H2,58,76)(H,63,79)(H,64,81)(H,65,86)(H,66,82)(H,67,85)(H,68,80)(H,69,87)(H,70,84)(H,71,83)(H,77,78)(H4,60,61,62)/t31-,32-,33-,34-,35-,36?,37-,38-,39-,44-/m0/s1

InChI Key

VENNWKYCUPKLJJ-GJLVFESPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valyl-aspartyl-8-arginine-vasopressin involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. After synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Valyl-aspartyl-8-arginine-vasopressin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Valyl-aspartyl-8-arginine-vasopressin has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Structural Comparison of Vasopressin Analogs

Compound Position 1 Modification Position 8 Residue Key Structural Feature CAS Number
Arginine Vasopressin (AVP) None L-arginine Native structure 113-79-1
Lysine Vasopressin (LVP) None L-lysine Species-specific (porcine) 50-57-7
Desmopressin (DDAVP) 1-deamino D-arginine Enhanced antidiuretic selectivity 62288-83-9
Valyl-Aspartyl-8-Arg-Vasopressin N-valyl-L-α-aspartyl L-arginine N-terminal stabilization 73303-58-9
  • Desmopressin: The 1-deamino and D-arginine substitutions reduce enzymatic degradation, extending its half-life to 6–8 hours compared to AVP’s 5–15 minutes . Its antidiuretic-to-pressor activity ratio is ~4000:1, minimizing hypertensive side effects .

Pharmacological and Analytical Comparisons

Receptor Binding and Activity

  • AVP vs. LVP : AVP binds preferentially to V1a (vasoconstrictive) and V2 (antidiuretic) receptors, while LVP exhibits lower V2 affinity, explaining its reduced antidiuretic potency in humans .
  • Valyl-Aspartyl-8-Arg-Vasopressin: Structural modifications may alter receptor binding kinetics. For example, N-terminal substitutions in analogs like SSR149415 (a V1b antagonist) demonstrate that even minor changes can drastically shift selectivity .

Analytical Detection

HPLC methods have replaced bioassays for quantifying vasopressin analogs due to higher precision. For instance, AVP and LVP show distinct retention times, enabling differentiation in pharmaceutical formulations . Valyl-aspartyl-8-Arg-vasopressin’s unique structure would likely require optimized chromatographic conditions, as seen with other synthetic peptides .

Table 2: Pharmacokinetic and Analytical Properties

Parameter AVP Desmopressin Valyl-Aspartyl-8-Arg-Vasopressin
Half-life (hours) 0.08–0.25 6–8 Not reported
Bioassay vs. HPLC 95% correlation 98% correlation Requires method validation
Primary Clinical Use Shock, diabetes insipidus Diabetes insipidus Investigational

Research Findings and Challenges

  • Cross-Reactivity : Antibodies against AVP show negligible cross-reactivity with LVP (<0.1%) but may require revalidation for valyl-aspartyl derivatives due to structural changes .
  • Stability : The valyl-aspartyl moiety could reduce aggregation, a common issue with peptide therapeutics. Similar modifications in hydrin 1 (CAS: 148440-73-7) improved shelf-life .
  • Metabolism : Unlike AVP, which is cleaved by hepatic and renal peptidases, valyl-aspartyl-8-Arg-vasopressin’s metabolism remains uncharacterized. Studies on analogs like 4-L-proline-8-L-arginine-vasopressin (CAS: 112935-95-2) suggest tissue-specific degradation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.